molecular formula C31H46N2O9 B1256781 Neopeltolide

Neopeltolide

Cat. No.: B1256781
M. Wt: 590.7 g/mol
InChI Key: YRSJLYCTJWNTMF-NRBUTUAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Neopeltolide has been achieved through various strategies. One notable method involves an 11-step synthesis starting from commercially available materials . This method utilizes a macrocyclization/transannular pyran cyclization strategy to construct the 14-membered macrolactone . Another approach involves the use of palladium-catalyzed cross-coupling reactions to develop the oxazole-containing side chain .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the compound available for research is produced through laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions: Neopeltolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are often studied for their biological activity .

Scientific Research Applications

Neopeltolide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Neopeltolide is unique due to its potent antiproliferative activity and complex structure. Similar compounds include other marine-derived macrolides such as:

This compound stands out due to its specific mechanism of action and the structural challenges it presents for synthetic chemists .

Properties

Molecular Formula

C31H46N2O9

Molecular Weight

590.7 g/mol

IUPAC Name

[(1R,5R,7R,9S,11R,13R)-7-methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadecan-13-yl] (Z)-5-[2-[(Z)-3-(methoxycarbonylamino)prop-1-enyl]-1,3-oxazol-4-yl]pent-2-enoate

InChI

InChI=1S/C31H46N2O9/c1-5-9-23-16-24(37-3)14-21(2)15-25-17-26(18-27(40-25)19-30(35)41-23)42-29(34)12-7-6-10-22-20-39-28(33-22)11-8-13-32-31(36)38-4/h7-8,11-12,20-21,23-27H,5-6,9-10,13-19H2,1-4H3,(H,32,36)/b11-8-,12-7-/t21-,23+,24+,25+,26+,27+/m0/s1

InChI Key

YRSJLYCTJWNTMF-NRBUTUAXSA-N

Isomeric SMILES

CCC[C@@H]1C[C@@H](C[C@@H](C[C@@H]2C[C@H](C[C@@H](O2)CC(=O)O1)OC(=O)/C=C\CCC3=COC(=N3)/C=C\CNC(=O)OC)C)OC

Canonical SMILES

CCCC1CC(CC(CC2CC(CC(O2)CC(=O)O1)OC(=O)C=CCCC3=COC(=N3)C=CCNC(=O)OC)C)OC

Synonyms

neopeltolide

Origin of Product

United States

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